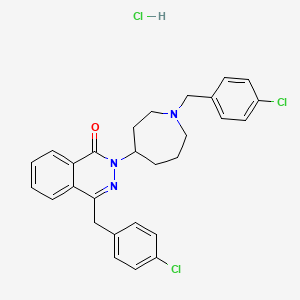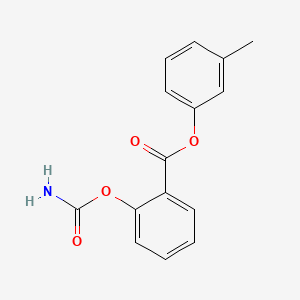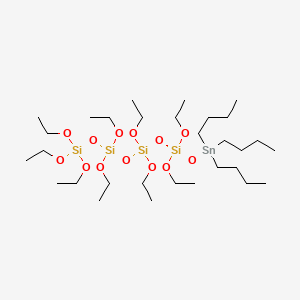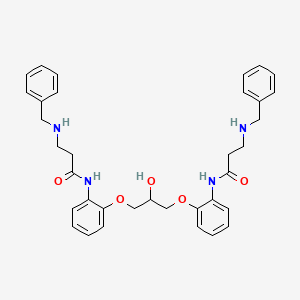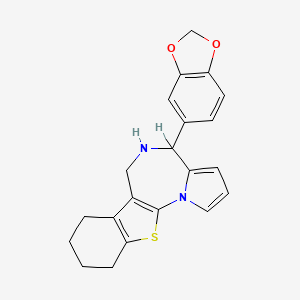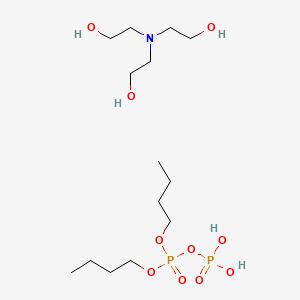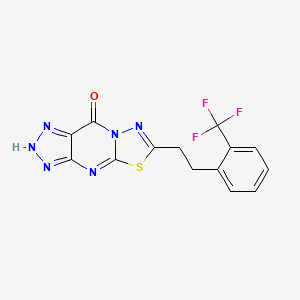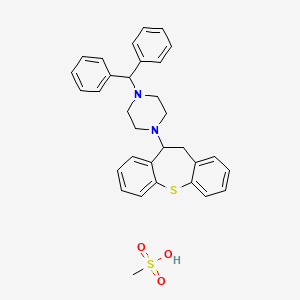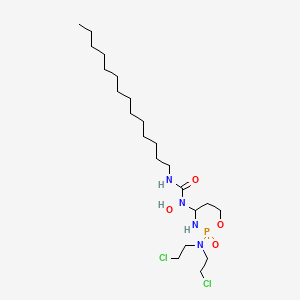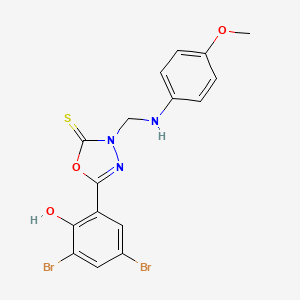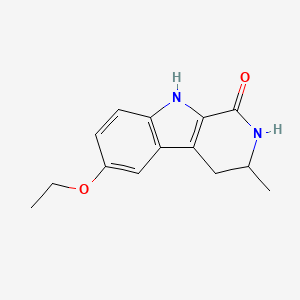
9H-Pyrido(3,4-b)indol-1-one, 1,2,3,4-tetrahydro-6-ethoxy-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethoxy-3-methyl-1-oxo-1,2,3,4-tetrahydronorharman is a complex organic compound with a unique structure that includes an ethoxy group, a methyl group, and a tetrahydronorharman backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-3-methyl-1-oxo-1,2,3,4-tetrahydronorharman typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1-oxo-1,2,3,4-tetrahydronorharman with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ethoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Ethoxy-3-methyl-1-oxo-1,2,3,4-tetrahydronorharman undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, where nucleophiles such as thiols or amines replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups replacing the ethoxy group.
Applications De Recherche Scientifique
6-Ethoxy-3-methyl-1-oxo-1,2,3,4-tetrahydronorharman has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Ethoxy-3-methyl-1-oxo-1,2,3,4-tetrahydronorharman involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethoxy-6-methyl-2H-[1,2]oxazino[3,4-c]quinoline-2,5(6H)-diones: These compounds share a similar backbone structure but differ in functional groups and substitution patterns.
6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline: Another compound with an ethoxy group and a similar core structure.
Uniqueness
6-Ethoxy-3-methyl-1-oxo-1,2,3,4-tetrahydronorharman is unique due to its specific combination of functional groups and the tetrahydronorharman backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
102207-63-6 |
|---|---|
Formule moléculaire |
C14H16N2O2 |
Poids moléculaire |
244.29 g/mol |
Nom IUPAC |
6-ethoxy-3-methyl-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one |
InChI |
InChI=1S/C14H16N2O2/c1-3-18-9-4-5-12-10(7-9)11-6-8(2)15-14(17)13(11)16-12/h4-5,7-8,16H,3,6H2,1-2H3,(H,15,17) |
Clé InChI |
YOYMHXVMEAWUPT-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC2=C(C=C1)NC3=C2CC(NC3=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



